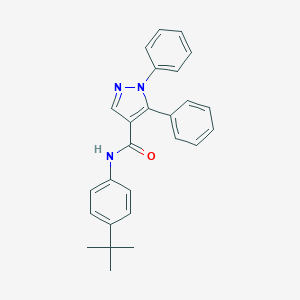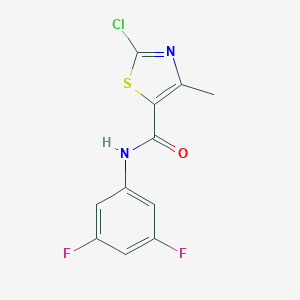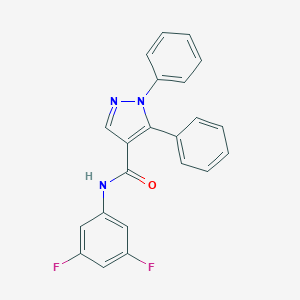![molecular formula C18H13F3N4S B287441 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation and metabolism. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In vivo studies have demonstrated its ability to inhibit tumor growth in mice and to reduce the fungal burden in a mouse model of candidiasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability and activity.
Zukünftige Richtungen
There are numerous future directions for research on 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Design and synthesis of analogs with improved solubility and bioavailability.
2. Evaluation of its potential as a lead compound for developing new anticancer, antifungal, and antitubercular agents.
3. Investigation of its mechanism of action at the molecular level.
4. Development of new methods for its delivery and targeted delivery to specific tissues or cells.
5. Evaluation of its potential as a fluorescent probe for detecting metal ions in biological and environmental samples.
6. Investigation of its potential as a plant growth regulator and as a fungicide in agriculture.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has shown high potency and broad-spectrum activity in scientific research. However, further studies are needed to fully understand its mechanism of action and to develop new analogs with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylphenyl hydrazine and 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. This method provides a high yield of the desired product and is relatively simple compared to other reported methods.
Wissenschaftliche Forschungsanwendungen
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. In medicinal chemistry, it has been evaluated for its potential as an anticancer agent, antifungal agent, and antitubercular agent. In material science, it has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. In agriculture, it has been investigated for its potential as a plant growth regulator and as a fungicide.
Eigenschaften
Produktname |
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C18H13F3N4S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-(2,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-7-14(11(2)8-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3 |
InChI-Schlüssel |
CQBYPBQTVDGCJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)





